N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide
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Description
N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide, is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The compound’s primary targets are likely to be related to these activities.
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, as a KATP channel activator, it can affect the pancreatic endocrine tissue and vascular smooth muscle tissue . The compound’s interaction with its targets leads to changes in cellular functions, such as insulin release .
Biochemical Pathways
The compound affects several biochemical pathways. As an antiviral, it has been shown to inhibit the HCV polymerase, NS5B . As an AMPA receptor modulator and KATP channel activator, it can influence neurotransmission and insulin release .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic activities. For example, as a KATP channel activator, it can inhibit insulin release from rat pancreatic B cells . As an antiviral, it can inhibit the HCV polymerase, NS5B, effectively suppressing viral replication .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide are largely determined by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . For instance, the presence of alkyl, aryl, alkylamino, benzyl, and keto groups at different positions on the ring can influence the compound’s activity
Cellular Effects
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound’s activity is influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring
Properties
IUPAC Name |
N-benzyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-21(12-14-8-4-3-5-9-14)17(22)13-25-18-19-15-10-6-7-11-16(15)26(23,24)20-18/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUXGIRBZCETDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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